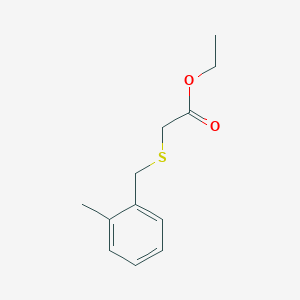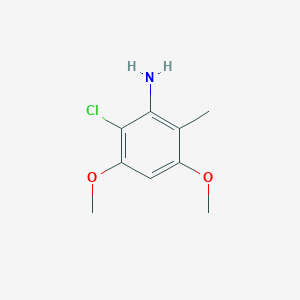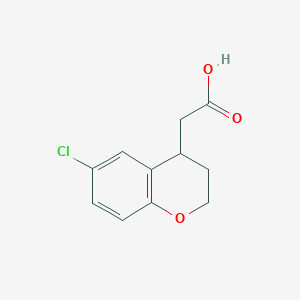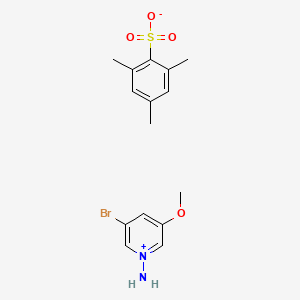
1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate
Overview
Description
1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate is an organic intermediate with the molecular formula C15H19BrN2O4S and a molecular weight of 403.29. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate involves several steps:
Starting Materials: The synthesis begins with 2,4,6-trimethylbenzenesulfonyl chloride and N-hydroxycarbamate tert-butyl ester.
Intermediate Formation: The initial reaction forms tert-butyl (methanesulfonyl)oxycarbamate, which is then deprotected to yield 2-[(aminoxy)sulfonyl]-1,3,5-trimethylbenzene.
Final Product: This intermediate is then reacted with 3-bromo-5-methoxypyridine to form the desired pyridinium salt.
Chemical Reactions Analysis
1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Chemical Industry: The compound is utilized in various chemical processes and reactions.
Mechanism of Action
The mechanism of action for 1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine and amino groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate can be compared with other pyridinium salts and brominated organic compounds:
Similar Compounds: Examples include 1-amino-3-bromo-5-methoxypyridine and other pyridinium salts with different substituents.
Properties
Molecular Formula |
C15H19BrN2O4S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-bromo-5-methoxypyridin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.C6H8BrN2O/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-10-6-2-5(7)3-9(8)4-6/h4-5H,1-3H3,(H,10,11,12);2-4H,8H2,1H3/q;+1/p-1 |
InChI Key |
RHIUSYHOAJBWGA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.COC1=CC(=C[N+](=C1)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
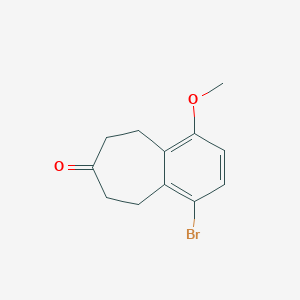
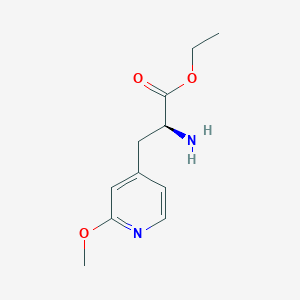
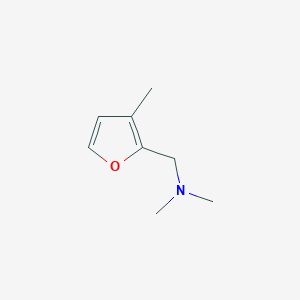
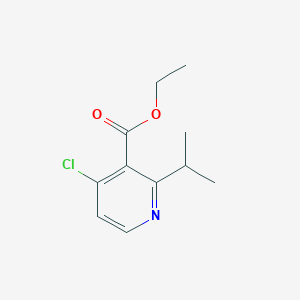
![Methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B8372709.png)
![Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-6-[5-(trifluoromethyl)-2H-benzotriazol-2-yl]-](/img/structure/B8372718.png)
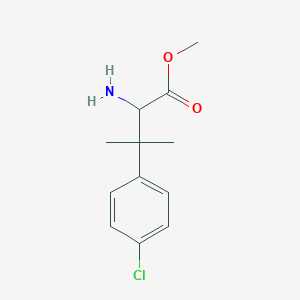
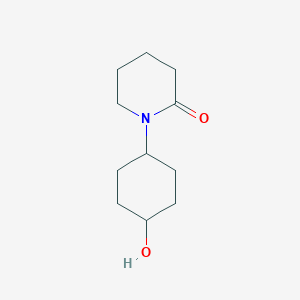
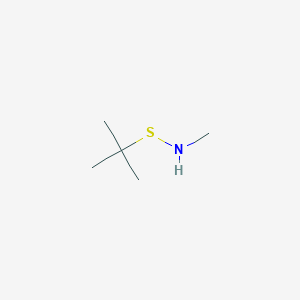
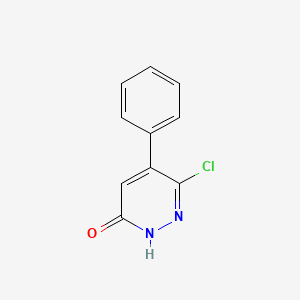
![2-[(2-bromo-4-nitro-1H-imidazol-1-yl)methyl]-1,3-propanediol](/img/structure/B8372753.png)
